1-(3,4-Dimethylphenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethylphenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dimethylphenyl group and a 4-methoxyphenylsulfonyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine typically involves the reaction of 1-(3,4-dimethylphenyl)piperazine with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of halogenated derivatives or azides.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders, inflammation, and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylphenyl)piperazine: Lacks the 4-methoxyphenylsulfonyl group, resulting in different pharmacological properties.
4-((4-Methoxyphenyl)sulfonyl)piperazine: Lacks the 3,4-dimethylphenyl group, leading to variations in biological activity.
1-(4-Methoxyphenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine: Contains a methoxy group instead of the dimethylphenyl group, affecting its chemical reactivity and applications.
Uniqueness
1-(3,4-Dimethylphenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine is unique due to the presence of both the 3,4-dimethylphenyl and 4-methoxyphenylsulfonyl groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential as a versatile compound in various scientific research and industrial applications.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-15-4-5-17(14-16(15)2)20-10-12-21(13-11-20)25(22,23)19-8-6-18(24-3)7-9-19/h4-9,14H,10-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USCVGASKWNZTSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.